molecular formula C6H13BrZn B1587866 2-Ethylbutylzinc bromide CAS No. 312693-02-0

2-Ethylbutylzinc bromide

Cat. No. B1587866
M. Wt: 230.5 g/mol
InChI Key: VSNDAARQTRCDDM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethylbutylzinc bromide is a chemical compound with the linear formula (C2H5)2CHCH2ZnBr . It is typically available as a 0.5 M solution in tetrahydrofuran (THF) .


Synthesis Analysis

2-Ethylbutylzinc bromide is primarily employed in the synthesis of organic molecules for medicinal purposes . It is a valuable compound used in the biomedical industry .


Molecular Structure Analysis

The molecular formula of 2-Ethylbutylzinc bromide is C6H13BrZn . The InChI string is 1S/C6H13.BrH.Zn/c1-4-6(3)5-2;;/h6H,3-5H2,1-2H3;1H;/q;;+1/p-1 and the InChI key is UNEWQCWPYUUACG-UHFFFAOYSA-M .


Physical And Chemical Properties Analysis

2-Ethylbutylzinc bromide has a molecular weight of 230.46 . It has a density of 0.963 g/mL at 25 °C . The boiling point is 65 °C .

Scientific Research Applications

2-Ethylbutylzinc bromide is an organozinc compound . It’s a type of reagent used in the field of organic chemistry . The molecular formula of 2-Ethylbutylzinc bromide is (C2H5)2CHCH2ZnBr .

It’s primarily employed in the synthesis of organic molecules for medicinal purposes . This product finds applications in the development of pharmaceutical drugs targeting various diseases, thanks to its unique properties .

2-Ethylbutylzinc bromide is indeed a valuable compound used in the biomedical industry . It is primarily employed in the synthesis of organic molecules for medicinal purposes . This product finds applications in the development of pharmaceutical drugs targeting various diseases, thanks to its unique properties .

Safety And Hazards

2-Ethylbutylzinc bromide is classified as Acute Tox. 4 Oral, Carc. 2, Eye Irrit. 2, Flam. Liq. 2, and Water-react 2 . It also has supplementary hazards EUH019 . It is stored under the storage class code 4.3, which refers to hazardous materials that set free flammable gases upon contact with water .

properties

IUPAC Name

bromozinc(1+);3-methanidylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13.BrH.Zn/c1-4-6(3)5-2;;/h6H,3-5H2,1-2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNDAARQTRCDDM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC([CH2-])CC.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylbutylzinc bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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